1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole
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Overview
Description
1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with piperidylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole can be compared with other similar compounds, such as:
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is also a pyrazole derivative with similar chemical properties but different biological activities.
3,5-Dimethylpyrazole: A simpler pyrazole derivative that serves as a precursor in the synthesis of more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9-12(10(2)15(13-9)11(3)16)19(17,18)14-7-5-4-6-8-14/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKQYOLYHXCVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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